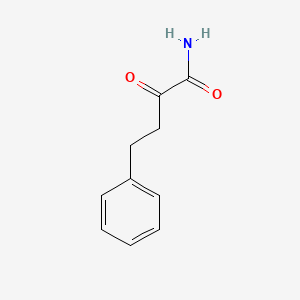

2-Oxo-4-phenylbutyramide

Description

Significance of α-Keto Amides as Versatile Synthetic Intermediates

Alpha-keto amides are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and organic synthesis. nih.govdrugbank.com Their unique structural motif is present in numerous natural products and has been effectively utilized by chemists to create a wide array of compounds for various biological targets. nih.govdrugbank.com The versatility of α-keto amides makes them valuable as intermediates and building blocks in a variety of functional group transformations and in the total synthesis of complex molecules. acs.orgresearchgate.net

The growing interest in α-keto amides stems from their diverse applications and the continuous development of new synthetic methods for their preparation. acs.orgresearchgate.net These compounds are recognized as "privileged structures" in medicinal chemistry, meaning they can serve as a basis for designing new drug candidates. nih.govdrugbank.com They have shown potential in a range of therapeutic areas, including as sedatives, anxiolytics, and antitumor agents. researchgate.net The development of efficient and environmentally friendly methods for synthesizing α-keto amides remains an active area of research. acs.org

Compared to related compounds like α-ketoacids and α-ketoesters, α-ketoamides often exhibit improved membrane permeability and greater stability against plasma esterases. nih.gov They are also more resistant to cleavage by proteases. nih.gov This enhanced chemical and metabolic stability makes them particularly attractive for drug development. nih.gov

Structural Characteristics and Chemical Reactivity Potential of the 2-Oxo-4-phenylbutyramide Scaffold

The this compound scaffold possesses a unique combination of functional groups that dictate its chemical behavior. At its core, it features an α-keto amide moiety, which is characterized by two adjacent carbonyl groups and an amide linkage. This arrangement results in a molecule with multiple reactive sites, exhibiting both electrophilic and nucleophilic properties. nih.govrsc.org The preferred geometry of the α-keto amide group has the nitrogen atom and both carbonyl groups lying in the same plane, with the two oxygen atoms in a trans configuration. nih.gov

The presence of the phenyl group attached to the fourth carbon atom introduces aromatic character and provides a site for various substitution reactions. The reactivity of the scaffold can be influenced by the nature of substituents on the phenyl ring. The amide group (-CONH-) contributes to the compound's solubility and reactivity. ontosight.ai

The α-keto amide structure is an ambident proelectrophile and pronucleophile, with two potential nucleophilic and two electrophilic centers. nih.gov This dual reactivity allows it to participate in a wide range of chemical transformations, including Michael additions, Pictet-Spengler reactions, and Mannich reactions. chemrxiv.org However, a notable characteristic of some α-keto amide derivatives is their susceptibility to rapid epimerization or racemization under physiological pH or during synthesis and purification. nih.gov This is an important consideration when a specific stereochemistry is required for biological activity. nih.gov

Overview of Research Trajectories in α-Keto Amide Chemistry Relevant to this compound

Research in α-keto amide chemistry has been dynamic, with a focus on developing efficient and selective synthetic methodologies. acs.orgresearchgate.net A major trajectory has been the exploration of catalytic methods for their synthesis, which can be broadly categorized into metal-catalyzed and non-metal-catalyzed processes. acs.org

Catalytic Synthesis of α-Keto Amides

| Catalytic Approach | Key Features |

|---|---|

| Metal-Catalyzed | Predominantly uses palladium (Pd) and copper (Cu) catalysts. Other metals like gold (Au), silver (Ag), and iron (Fe) have also been investigated. acs.org |

| Non-Metal-Catalyzed | Mainly relies on iodine-based catalysts, sometimes in conjunction with other promoters. acs.org |

Two prominent synthetic strategies that have received considerable attention are double aminocarbonylation and oxidative amidation. acs.org These methods are favored due to the ready availability of starting materials and the use of environmentally friendly reagents like carbon monoxide (CO) and molecular oxygen (O2). acs.org

Recent research has also focused on developing novel synthetic routes from a variety of starting materials, including acetophenones, aryl acetic acids, alkynes, and α-keto acids. chemrxiv.org Copper-catalyzed synthesis has emerged as a significant area of investigation. chemrxiv.org Furthermore, one-pot synthesis strategies are being developed to streamline the production of α-keto amides under mild reaction conditions, highlighting the ongoing quest for more practical and efficient protocols. researchgate.netacs.org The functionalization of the α-keto amide core to create diverse molecular architectures is another active area of research. rsc.org

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound and related α-keto amides are driven by their potential as versatile building blocks in organic synthesis and medicinal chemistry. A primary objective is the development of novel and efficient synthetic methods for their preparation. researchgate.netresearchgate.net This includes the exploration of various catalytic systems and reaction conditions to achieve high yields and selectivity. acs.orgchemrxiv.org

A significant area of focus is the application of these compounds as intermediates in the synthesis of more complex molecules, including heterocyclic compounds and biologically active agents. researchgate.netchemrxiv.org For instance, derivatives of this compound have been investigated for their potential as antihypertensive agents. google.comgoogle.com

Another key objective is to understand the structure-activity relationships of this compound derivatives. This involves synthesizing a variety of analogs and evaluating their biological properties. The insights gained from these studies can guide the rational design of new compounds with improved efficacy and pharmacological profiles. nih.govdrugbank.com Furthermore, computational studies, such as Density Functional Theory (DFT), are employed to analyze the molecular characteristics and predict the reactivity of these compounds, aiding in the design of new synthetic strategies and the understanding of their properties. jacsdirectory.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-oxo-4-phenylbutanamide |

InChI |

InChI=1S/C10H11NO2/c11-10(13)9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |

InChI Key |

MPGWWSYGESGILI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 4 Phenylbutyramide and Analogous α Keto Amides

Direct Amidation Strategies

Direct amidation strategies involve the formation of the amide bond in a single step from an α-keto acid and an amine. These methods are often favored for their efficiency and atom economy.

One-Pot Synthesis from α-Keto Acids and Amines (e.g., utilizing ynamides as coupling reagents)

A notable one-pot strategy for the synthesis of α-keto amides from α-keto acids and amines employs ynamides as coupling reagents. This method is distinguished by its remarkably mild reaction conditions. The process generally affords a diverse range of α-keto amides in very good yields. This approach demonstrates broad functional group tolerance, making it a valuable tool in both synthetic and medicinal chemistry.

Catalytic Amide Bond Formation (e.g., copper-catalyzed approaches, boric acid catalysis)

Catalytic methods for the direct formation of amide bonds from α-keto acids offer an efficient and environmentally friendly alternative to traditional coupling reagents.

Copper-Catalyzed Approaches: Copper catalysis has emerged as a powerful tool for the synthesis of α-keto amides. Various copper-catalyzed systems have been developed that facilitate the aerobic oxidative coupling of different precursors. For instance, α-keto amides can be synthesized from α-keto acids through copper-catalyzed reactions. These methods are often characterized by their high efficiency and the use of readily available starting materials.

Boric Acid Catalysis: Boric acid and its derivatives have gained attention as mild and inexpensive catalysts for direct amidation reactions. While extensively used for the amidation of carboxylic acids in general, their application to α-keto acids is also a viable strategy. The mechanism is believed to involve the activation of the carboxylic acid group by the boron catalyst, facilitating nucleophilic attack by the amine. This method is valued for its operational simplicity and favorable environmental profile.

Below is a table summarizing representative examples of catalytically synthesized α-keto amides.

| Catalyst/Reagent | Starting Materials | Product | Yield (%) |

| Ynamide | α-Keto acid, Amine | α-Keto amide | Up to 98% |

| Copper Catalyst | α-Keto acid, Amine | α-Keto amide | Good to Excellent |

| Boric Acid | Carboxylic acid, Amine | Amide | Varies |

Mechanistic Insights into Direct Amidation Processes

The mechanisms of direct amidation of α-keto acids vary depending on the catalyst and reagents employed.

In copper-catalyzed reactions, the mechanism often involves the coordination of the copper catalyst to the substrates, followed by oxidative addition, reductive elimination, and other elementary steps to form the final amide product. The specific pathway can be influenced by the choice of ligands and the oxidation state of the copper catalyst.

For boric acid-catalyzed amidations, the proposed mechanism involves the formation of an acyloxyboron intermediate. This intermediate is more electrophilic than the parent carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide and regenerate the boric acid catalyst.

Functional Group Interconversion Routes

Functional group interconversion routes provide alternative pathways to α-keto amides from precursors that already contain the carbon skeleton of the target molecule.

Transformation from Carboxylic Acid Precursors (e.g., 2-Oxo-4-phenylbutyric Acid derivatives)

The most direct functional group interconversion approach to 2-Oxo-4-phenylbutyramide is the amidation of its corresponding carboxylic acid, 2-Oxo-4-phenylbutyric acid. This transformation can be achieved using standard peptide coupling reagents or through the catalytic methods described in the direct amidation section. For example, activating the carboxylic acid group of 2-Oxo-4-phenylbutyric acid with a coupling agent, followed by the addition of an amine, would yield the desired amide.

Conversion from Ester or Nitrile Analogues

α-Keto amides can also be synthesized from their corresponding ester or nitrile analogues.

From α-Keto Esters: The conversion of α-keto esters to α-keto amides can be accomplished through aminolysis. This reaction involves the direct treatment of the α-keto ester with an amine, often at elevated temperatures or with the aid of a catalyst, to displace the alkoxy group and form the amide.

From Nitrile Analogues: The synthesis of α-keto amides from nitrile precursors, such as β-ketonitriles, has also been reported. These methods often involve an oxidative decyanation-amidation reaction. In a typical procedure, a β-ketonitrile is treated with an amine in the presence of an oxidizing agent, leading to the formation of the α-keto amide.

Below is a table summarizing examples of α-keto amide synthesis via functional group interconversion.

| Precursor | Reagents | Product |

| 2-Oxo-4-phenylbutyric acid | Amine, Coupling Agent | This compound |

| α-Keto ester | Amine | α-Keto amide |

| β-Ketonitrile | Amine, Oxidizing Agent | α-Keto amide |

De Novo Synthesis Approaches

De novo synthesis provides fundamental routes to the α-keto amide core structure from readily available precursors. These approaches often involve the strategic formation of key carbon-carbon and carbon-nitrogen bonds.

The construction of the α-keto amide scaffold is frequently achieved through condensation reactions that form the central amide bond. A primary method involves the coupling of an α-keto acid with an amine, often facilitated by coupling reagents. A notable variation is the reagent-free decarboxylative condensation between α-ketoacids and N-alkyl hydroxylamines, which proceeds by mixing the components in a polar solvent with gentle heating, producing only volatile byproducts. nih.gov

Oxidative amidation represents another major pathway, where starting materials are coupled in the presence of an oxidant. acs.org Copper-catalyzed systems are particularly prevalent for synthesizing α-keto amides from a variety of precursors, including terminal alkynes, aryl methyl ketones, and 1-arylethanols. chemrxiv.orgorganic-chemistry.org In one copper-catalyzed radical process, molecular oxygen (O2) acts as both the ideal oxidant and participates in dioxygen activation under ambient conditions to facilitate the reaction between terminal alkynes and amines. organic-chemistry.orgorganic-chemistry.org Similarly, benzylimidates can be directly converted to primary α-ketoamides using molecular oxygen as the oxidant in the presence of a copper(II) salt. organic-chemistry.org

| Starting Material | Reagents/Catalyst | Product Type | Reference |

| α-Ketoacids & N-alkyl hydroxylamines | Heat, Polar Solvent | N-alkyl amides | nih.gov |

| Terminal Alkynes & Amines | Copper Catalyst, O2 | α-Ketoamides | organic-chemistry.org |

| 1-Arylethanols & Amines | Copper Catalyst, Oxidant | α-Ketoamides | organic-chemistry.org |

| Benzylimidates | Copper(II) Salt, O2 | Primary α-Ketoamides | organic-chemistry.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from all starting materials, offer an efficient route to complex molecules. While specific MCRs for this compound are not extensively detailed, the principles can be applied to generate analogous α-keto amide structures. For instance, a zinc-mediated carbonyl alkylative amination has been developed as a robust multicomponent platform for synthesizing α-branched alkylamines, demonstrating the potential for combining carbonyl compounds, amines, and alkylating agents in one pot. nih.gov The development of MCRs for α-keto amides is an active area of research, aiming to leverage the reactivity of components like isocyanides, aldehydes, and carboxylic acids to rapidly assemble the desired scaffold.

Chemoenzymatic and Biocatalytic Synthesis Methods for α-Keto Amide Scaffolds

The use of enzymes and biocatalysts in organic synthesis provides a green and highly selective alternative to traditional chemical methods. In the context of α-keto amides, biocatalysis can be applied to produce chiral precursors or to directly form the target molecule. For example, the enzymatic synthesis of L-homophenylalanine, a precursor for angiotensin-converting enzyme (ACE) inhibitors, is achieved through the reductive amination of 2-oxo-4-phenylbutanoic acid. researchgate.net This reaction is catalyzed by L-phenylalanine dehydrogenase and requires a cofactor, NADH, which is regenerated in situ by formate dehydrogenase. researchgate.net While this example leads to an amino acid rather than an amide, it highlights the use of enzymes on the direct precursor to this compound.

Furthermore, biocatalytic approaches have been developed for the stereocontrolled synthesis of related structures, such as acyclic syn-α-alkyl-β-hydroxy amides, through the dynamic kinetic resolution of racemic α-alkyl-β-keto amides using alcohol dehydrogenases (ADHs). researchgate.net This demonstrates the potential for enzymes to act upon keto-amide scaffolds with high selectivity.

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, safety, and scalability of α-keto amide synthesis, advanced techniques such as microwave-assisted synthesis and flow chemistry are increasingly being employed.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction time, increased product yields, and improved purity compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of α-keto amides. For example, the reaction of N-acylisatins with methanol under microwave irradiation yields α-phenylglyoxyl methyl ester derivatives in excellent yields. nih.gov A direct, solvent-free method for amide synthesis from carboxylic acids and amines using ceric ammonium nitrate as a catalyst under microwave irradiation has also been reported, offering a green and efficient protocol. mdpi.com The high efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of an α-ketoamide derivative nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 8 hours | 75% |

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability. amt.ukcore.ac.uk

The synthesis of amides, including peptides, is well-suited for flow chemistry systems. thieme-connect.de Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. While specific applications for this compound are emerging, the principles have been demonstrated for a wide range of amidation reactions. For instance, multi-step synthesis of active pharmaceutical ingredients (APIs) has been successfully telescoped into a single continuous stream. nih.gov This approach minimizes the handling of intermediates and can be integrated with in-line purification and analysis, making it a powerful tool for process optimization in the preparation of α-keto amides and other valuable chemical compounds. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of α-keto amides, including this compound, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. Traditional methods for amide bond formation often rely on stoichiometric activating agents, leading to significant waste generation. In contrast, green methodologies prioritize the use of non-toxic, renewable materials, catalytic processes, and solvent-free conditions to enhance efficiency and minimize waste.

A promising green approach for the synthesis of α-keto amides involves the direct amidation of α-keto acids. For the synthesis of this compound, the direct reaction of 2-oxo-4-phenylbutanoic acid with an amine represents a highly atom-economical route. This transformation can be facilitated by environmentally benign catalysts under solvent-free conditions, aligning with several key principles of green chemistry.

Detailed Research Findings: A Proposed Green Synthesis

Recent advancements have demonstrated the efficacy of a glucose-based carbonaceous material (GCM) as a metal-free, reusable catalyst for the synthesis of various α-keto amides. rsc.org This catalyst, derived from a renewable resource, operates efficiently under solvent-free conditions at a relatively low temperature of 50°C. rsc.org Although a direct synthesis of this compound using this specific method has not been explicitly reported, the successful synthesis of analogous α-keto amides with aromatic side chains provides a strong basis for its application.

The proposed green synthesis of this compound would involve the reaction of 2-oxo-4-phenylbutanoic acid with a suitable amine, such as ammonia or an ammonium salt, in the presence of the GCM catalyst. The reaction would be conducted under solvent-free conditions, with the reactants mixed directly with the catalyst and heated.

Green Chemistry Metrics Analysis

To quantitatively assess the "greenness" of this proposed synthesis, several key metrics can be calculated: Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal atom economy is 100%.

Process Mass Intensity (PMI): A metric widely used in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.

The following data tables provide a theoretical analysis of the green chemistry metrics for the proposed synthesis of this compound from 2-oxo-4-phenylbutanoic acid and ammonia.

Table 1: Reaction Parameters for the Proposed Green Synthesis of this compound

| Parameter | Value |

| Reactant 1 | 2-oxo-4-phenylbutanoic acid |

| Reactant 2 | Ammonia |

| Catalyst | Glucose-based carbonaceous material (GCM) |

| Solvent | None (Solvent-free) |

| Temperature | 50°C |

| Byproduct | Water |

Table 2: Theoretical Green Chemistry Metrics for the Synthesis of this compound

| Metric | Formula | Calculation for this compound Synthesis | Result |

| Atom Economy (AE) | (MW of Product / Sum of MW of Reactants) x 100 | (177.21 g/mol / (178.18 g/mol + 17.03 g/mol )) x 100 | 90.8% |

| Process Mass Intensity (PMI) | Total Mass In (kg) / Mass of Product (kg) | Assuming a hypothetical 95% yield and catalyst recycling. Inputs: 178.18g 2-oxo-4-phenylbutanoic acid, 17.03g ammonia, 10g GCM catalyst (recyclable). Output: 168.35g product. (0.17818 kg + 0.01703 kg) / 0.16835 kg | ~1.16 |

| E-Factor | Total Waste (kg) / Mass of Product (kg) | (Mass of Reactants - Mass of Product) / Mass of Product | ~0.16 |

Note: PMI and E-Factor calculations are based on a theoretical high-yielding reaction with catalyst recycling. In practice, these values would be influenced by the efficiency of product isolation and purification steps.

The high theoretical atom economy of 90.8% indicates that a vast majority of the atoms from the reactants are incorporated into the final product, with only water being generated as a byproduct. The projected low PMI and E-Factor values further underscore the environmental benefits of this solvent-free, catalytic approach. The use of a renewable-derived catalyst and the elimination of hazardous solvents are significant advantages over traditional synthetic routes, positioning this methodology as a prime example of green chemistry in action for the synthesis of this compound and related α-keto amides.

Reactivity and Transformational Pathways of 2 Oxo 4 Phenylbutyramide

Reactions at the Carbonyl Group (C2-Keto)

The C2-keto group is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which confers a partial positive charge on the carbonyl carbon. libretexts.org This electrophilicity makes it susceptible to a variety of addition and condensation reactions.

Nucleophilic addition is a fundamental reaction of carbonyl compounds where a nucleophile adds to the carbonyl carbon, changing its hybridization from sp² to sp³. libretexts.orgmasterorganicchemistry.com In 2-Oxo-4-phenylbutyramide, the keto group is generally more reactive towards nucleophiles than the amide group.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of hydride ions (H⁻). youtube.com The hydride ion attacks the electrophilic C2-keto carbon, and subsequent protonation of the resulting alkoxide intermediate yields a secondary alcohol, 2-hydroxy-4-phenylbutyramide. libretexts.org

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon. youtube.com For instance, reacting this compound with methylmagnesium bromide would yield 2-hydroxy-2-methyl-4-phenylbutyramide after an acidic workup. Such reactions with strong nucleophiles are typically irreversible. masterorganicchemistry.com

| Reagent | Nucleophile | Product |

|---|---|---|

| Sodium borohydride (NaBH₄), followed by H₃O⁺ | H⁻ (Hydride) | 2-Hydroxy-4-phenylbutyramide |

| Methylmagnesium bromide (CH₃MgBr), followed by H₃O⁺ | CH₃⁻ (Methyl carbanion) | 2-Hydroxy-2-methyl-4-phenylbutyramide |

| Phenylithium (C₆H₅Li), followed by H₃O⁺ | C₆H₅⁻ (Phenyl carbanion) | 2-Hydroxy-2,4-diphenylbutyramide |

Condensation reactions involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a small molecule, typically water.

Nitrogen Nucleophiles: Primary amines (R-NH₂) react with the C2-keto group to form an imine (a compound containing a carbon-nitrogen double bond). This reaction proceeds through a tetrahedral intermediate which then dehydrates. libretexts.org

Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols can add to the keto group to form a hemiketal, which can then react with a second alcohol molecule to form a ketal. This reaction is reversible.

A related transformation is reductive amination, where an amine condenses with the ketone to form an imine in situ, which is then reduced to an amine. This pathway has been demonstrated for the analogous compound, 2-oxo-4-phenylbutanoic acid, to produce L-homophenylalanine using an enzyme and a cofactor. researchgate.net

Catalytic hydrogenation is a widely used method to reduce carbonyl groups. The C2-keto group of this compound can be selectively reduced to a hydroxyl group using hydrogen gas (H₂) and a metal catalyst.

Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). researchgate.net For example, hydrogenation over a palladium-on-carbon (Pd/C) catalyst would convert this compound to 2-hydroxy-4-phenylbutyramide. This method is often preferred for its high selectivity and milder reaction conditions compared to hydride reagents. The catalytic synthesis of the drug enalapril, for instance, involves the reductive N-alkylation of a dipeptide with the related compound ethyl 2-oxo-4-phenylbutanoate, highlighting the utility of catalytic hydrogenation in this class of molecules. researchgate.net

Reactivity at the Alpha-Carbon (C3)

The hydrogens on the carbon atom adjacent to a carbonyl group (the α-carbon) are significantly more acidic than typical C-H bonds. sketchy.com This increased acidity in this compound at the C3 position is due to the electron-withdrawing effect of the C2-keto group, which stabilizes the resulting conjugate base (an enolate) through resonance. sketchy.commsu.edu

The removal of a proton from the C3-alpha-carbon by a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate ion. youtube.com This enolate is a resonance-stabilized intermediate with negative charge delocalized between the C3 carbon and the C2 oxygen. libretexts.org

This enolate can then act as a nucleophile and react with electrophiles, most commonly in alkylation reactions. youtube.com The reaction with an alkyl halide (e.g., methyl iodide) proceeds via an Sₙ2 mechanism to form a new carbon-carbon bond at the alpha-position, yielding a 3-alkyl-2-oxo-4-phenylbutyramide derivative. youtube.com

| Base | Electrophile (Alkyl Halide) | Product |

|---|---|---|

| Lithium diisopropylamide (LDA) | Iodomethane (CH₃I) | 3-Methyl-2-oxo-4-phenylbutyramide |

| Lithium diisopropylamide (LDA) | Benzyl bromide (C₆H₅CH₂Br) | 3-Benzyl-2-oxo-4-phenylbutyramide |

| Lithium diisopropylamide (LDA) | Allyl bromide (CH₂=CHCH₂Br) | 3-Allyl-2-oxo-4-phenylbutyramide |

Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds, often facilitated by transition metal catalysts. mdpi.com In this compound, the amide group can potentially act as a directing group, guiding a catalyst to activate specific C-H bonds.

C-H Amination: Intramolecular C-H amination can be achieved using catalysts based on metals like rhodium or a combination of cobalt and palladium. nih.gov While not specifically documented for this compound, this strategy could theoretically be applied to create cyclic structures by forming a new carbon-nitrogen bond, for example, through activation of the C-H bond at the C4 position.

Intramolecular Cyclization: The presence of the phenyl ring and the active C3 methylene (B1212753) group allows for potential intramolecular cyclization reactions. For example, under certain catalytic conditions, C-H activation of the ortho-position of the phenyl ring could be followed by a reaction with the enolized C3 carbon to form a new ring system. Carboxylate-assisted C-H activation, catalyzed by metals like palladium or ruthenium, is a known strategy for such transformations in related molecules like 2-phenylpyridine. rsc.orgresearchgate.net This suggests that the amide or enolate oxygen could play a similar assisting role in directing the cyclization of this compound.

Transformations Involving the Amide Functionality

The amide group in this compound is a key site for molecular modification, enabling the introduction of various substituents at the nitrogen atom and cleavage of the amide bond through hydrolysis and aminolysis.

N-Functionalization and Derivatization

While specific studies on the N-functionalization of this compound are not extensively detailed in the provided search results, the general reactivity of amides allows for the introduction of a wide range of functional groups on the nitrogen atom. These reactions typically involve deprotonation of the amide N-H bond followed by reaction with an electrophile. Such modifications are crucial for altering the molecule's physical and biological properties.

Hydrolysis and Aminolysis Reactions

The amide bond of this compound can be cleaved through hydrolysis or aminolysis. Hydrolysis, which can be catalyzed by acid or base, results in the formation of 2-oxo-4-phenylbutanoic acid and ammonia. The kinetics of such reactions are typically dependent on pH and temperature. Aminolysis, the reaction with an amine, would lead to the formation of a new amide and ammonia. This transamidation reaction is a common method for the synthesis of N-substituted amides.

Cyclization and Heterocycle Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen.

Construction of Nitrogen-Containing Heterocycles (e.g., pyridones, pyridinethiones, thieno[2,3-d]pyridines)

β-Ketoamides are well-established building blocks for the synthesis of a variety of heterocyclic systems. nih.gov For instance, they can undergo condensation reactions with compounds containing active methylene groups to form substituted pyridones. nih.govacs.org The reaction of a β-ketoamide with malononitrile (B47326), for example, can lead to the formation of a polyfunctionalized 2-pyridone. nih.gov The reaction pathway and final product can often be controlled by the choice of reaction conditions, such as the base and solvent used. nih.gov

Similarly, the synthesis of pyridinethiones can be achieved by utilizing sulfur-containing reagents in condensation reactions with β-ketoamides. The versatility of β-ketothioamides, which can be derived from β-ketoamides, in the synthesis of various heterocyclic frameworks has been demonstrated. chim.it

Furthermore, the general class of β-ketoamides can be employed in the construction of more complex fused heterocyclic systems like thieno[2,3-b]pyridines. These syntheses often involve multi-step sequences starting from precursors that can be derived from β-ketoamides. nih.gov

A plausible reaction mechanism for the formation of 2-pyridones from a β-ketoamide and malononitrile involves an initial Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization. nih.gov

Table 1: Examples of Heterocycle Synthesis from β-Ketoamides

| Starting β-Ketoamide | Reagent | Product Heterocycle | Reference |

|---|---|---|---|

| General β-ketoamide | Malononitrile | 2-Pyridone | nih.gov |

Ring-Closing Reactions Leading to Lactams and Related Structures

Intramolecular cyclization reactions of appropriately substituted amide derivatives can lead to the formation of lactams (cyclic amides). While specific examples starting from this compound are not detailed, the general strategy involves the formation of a new bond between the nitrogen atom and another part of the molecule. For instance, intramolecular C-H amidation has been explored as a route to synthesize β-, γ-, and δ-lactams. nih.govnsf.gov Intramolecular condensation of keto-lactams is another approach to form bicyclic vinylogous lactams. researchgate.net The formation of a β-lactam ring through a 4-exo ring closure has been shown to be a preferred pathway in certain copper-catalyzed intramolecular couplings of amides. researchgate.net

Rearrangement Reactions (e.g., Kemp elimination analogues)

Rearrangement reactions offer a pathway to structurally diverse molecules from a common precursor. The Beckmann rearrangement, for example, converts an oxime into an amide or a lactam. chemistrysteps.comwikipedia.orgmasterorganicchemistry.combyjus.com This reaction proceeds through the migration of a group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org While not a direct rearrangement of this compound itself, its corresponding oxime derivative could potentially undergo such a transformation. The Kemp elimination is a model reaction for proton transfer from carbon, and while there are no direct analogues involving this compound reported in the search results, the principles of such base-catalyzed eliminations could be relevant to the reactivity of the α-protons in the β-ketoamide structure.

Metal-Mediated and Organocatalytic Transformations of α-Keto Amides

The transformation of α-keto amides is significantly advanced by metal-mediated and organocatalytic strategies, enabling highly selective and efficient synthesis of valuable chiral molecules. These catalytic approaches facilitate key reactions such as reductions, carbon-carbon bond formations, and aminations.

Metal-Mediated Transformations

Transition metals, particularly Ruthenium, Palladium, and Copper, are pivotal in catalyzing transformations of α-keto amides. chemrxiv.orgnih.gov A prominent example is the asymmetric transfer hydrogenation (ATH) of the α-carbonyl group, which provides access to optically active α-hydroxy amides—a structural motif present in many biologically significant molecules.

Research has demonstrated the efficacy of Ruthenium-based catalysts, such as Ru-Tethered TsDPEN, in the ATH of various N-aryl α-keto amides. This process typically involves a hydrogen source, like dimethylamine (B145610) borane (B79455) (DMAB), and proceeds with high yields and excellent enantioselectivity. researchgate.net The electronic and steric properties of the substituents on the N-aryl group can influence the stereochemical outcome of the reduction. researchgate.net While specific studies on this compound are not detailed, the reaction of analogous N-aryl benzoylformamides provides a strong precedent for this transformation.

Below is a summary of representative results for the asymmetric transfer hydrogenation of N-aryl benzoylformamides using a Ru-Tethered TsDPEN catalyst. researchgate.net

| Substrate (N-Aryl Benzoylformamide) | Catalyst | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| N-phenyl benzoylformamide | (R, R) Ru-Tethered TsDPEN | DMAB | 98 | 44 (S) |

| N-(2-methylphenyl) benzoylformamide | (R, R) Ru-Tethered TsDPEN | DMAB | 97 | 78 (S) |

| N-(4-methoxyphenyl) benzoylformamide | (R, R) Ru-Tethered TsDPEN | DMAB | 98 | 49 (S) |

| N-(4-chlorophenyl) benzoylformamide | (R, R) Ru-Tethered TsDPEN | DMAB | 96 | 51 (S) |

Other notable metal-mediated reactions include palladium-catalyzed α-arylation, which involves the coupling of an enolate derived from the α-keto amide with an aryl halide to form a new carbon-carbon bond at the alpha position. nih.govorganic-chemistry.org

Organocatalytic Transformations

Organocatalysis offers a complementary, metal-free approach to the asymmetric transformation of α-keto amides. These reactions often mimic biological processes, providing high levels of stereocontrol. A significant advancement in this area is the biomimetic asymmetric transamination of α-keto amides to furnish chiral amino acid derivatives and peptides. researchgate.net

Inspired by the action of transaminases in biological systems, researchers have developed axially chiral pyridoxamines as effective organocatalysts. These catalysts facilitate the conversion of α-keto amides into the corresponding α-amino amides with exceptional enantio- and diastereoselectivity. researchgate.net The reaction is notable for its ability to generate new stereocenters with high fidelity, even on complex substrates that already contain chiral amino acid residues. This methodology provides a direct route to synthesizing peptides from α-keto amide precursors. researchgate.net

The table below presents data from the asymmetric transamination of various α-keto amides using an N-quaternized axially chiral pyridoxamine (B1203002) catalyst. researchgate.net

| α-Keto Amide Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| N-Boc-glycinyl-Ph-α-keto amide | (S)-1b | N-Boc-glycinyl-(S)-phenylglycinamide | 91 | 98 | >95:5 |

| N-Boc-glycinyl-Bn-α-keto amide | (S)-1b | N-Boc-glycinyl-(S)-phenylalaninamide | 94 | 97 | >95:5 |

| N-Boc-(S)-alaninyl-Ph-α-keto amide | (R)-1b | N-Boc-(S)-alaninyl-(R)-phenylglycinamide | 90 | 96 | >95:5 |

| N-Boc-(S)-valinyl-Ph-α-keto amide | (R)-1b | N-Boc-(S)-valinyl-(R)-phenylglycinamide | 85 | 97 | >95:5 |

Additionally, organocatalytic Michael additions of α-keto amides to electrophiles like nitroalkenes have been achieved using bifunctional catalysts, such as those based on thiourea, further demonstrating the synthetic utility of these compounds in forming carbon-carbon bonds.

Applications of 2 Oxo 4 Phenylbutyramide As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The 2-oxo-4-phenylbutyrate framework is a cornerstone in the synthesis of several vital medications, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. nbinno.comgoogle.com These drugs are critical in the management of hypertension and congestive heart failure. nbinno.comgoogle.com The ethyl ester, Ethyl 2-oxo-4-phenylbutyrate (EOPB), serves as a key intermediate in the industrial production of ACE inhibitors such as Lisinopril and Benazepril. nbinno.comgoogle.comguidechem.com The synthesis of these complex drug molecules relies on the precise and reliable quality of the EOPB precursor to ensure the efficacy and safety of the final pharmaceutical product. nbinno.com The transformation from the relatively simple butyrate (B1204436) structure to a complex therapeutic agent highlights its importance as a foundational building block.

| Precursor Scaffold | Key Transformation | Resulting Complex Molecule | Therapeutic Class |

|---|---|---|---|

| 2-Oxo-4-phenylbutyrate | Reductive amination with a dipeptide analog | Lisinopril | ACE Inhibitor |

| 2-Oxo-4-phenylbutyrate | Stereoselective reduction followed by coupling | Benazepril | ACE Inhibitor |

Intermediate in the Formation of Various Heterocyclic Scaffolds

The 1,4-dicarbonyl-like nature of the 2-oxo-4-phenylbutyrate/amide structure makes it an excellent substrate for cyclization reactions to form a variety of heterocyclic scaffolds. These reactions typically involve condensation with binucleophilic reagents. For instance, γ-keto acids and their derivatives are known to react with hydrazine (B178648) hydrate (B1144303) to furnish the corresponding pyridazinone derivatives. grafiati.com This reactivity is a general feature of this class of compounds.

Research on structurally related 4-oxo-butenoic acids demonstrates their utility in synthesizing a range of heterocycles. Depending on the reaction partner, compounds like pyrimidines, pyranes, and pyridines can be formed. researchgate.net Furthermore, oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-butanenitriles has been shown to produce substituted indolinones, showcasing another pathway for heterocyclic synthesis originating from this type of scaffold. nih.gov A three-component reaction involving benzylideneacetone, a related α,β-unsaturated ketone, has been used to synthesize substituted benzothiazoles. mdpi.com

| Precursor Type | Reactant | Resulting Heterocyclic Scaffold |

|---|---|---|

| γ-Keto Acid/Amide | Hydrazine Hydrate | Pyridazinone |

| 4-Oxo-butenoic Acid | Thiourea | Pyrimidine Thione |

| 4-Oxo-butenoic Acid | Malononitrile (B47326) / Ethyl Cyanoacetate | Pyridine |

| 4-(2-Aminophenyl)-4-oxo-butanenitrile | Intramolecular Oxidative Cyclization | Indolinone |

Chiral Auxiliaries or Substrates in Asymmetric Synthesis

The 2-oxo-4-phenylbutyrate skeleton is a prominent substrate in asymmetric synthesis, particularly for producing chiral α-hydroxy esters. The chiral product, Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-EHPB), is a valuable intermediate for synthesizing ACE inhibitors, where specific stereochemistry is required for biological activity. researchgate.netnih.gov The conversion of the prochiral α-keto group in Ethyl 2-oxo-4-phenylbutyrate (EOPB) into a chiral hydroxyl group has been achieved with high enantioselectivity using various methods.

Biocatalytic reduction is a widely reported approach. Microorganisms such as the yeasts Rhodotorula minuta and Candida holmii have been used to reduce EOPB, yielding (R)-EHPB with high enantiomeric excess (ee) of 95% and 94%, respectively. nih.gov Bacterial reductases, often from recombinant E. coli, have also been employed for this stereoselective reduction. researchgate.net

In addition to biocatalysis, chemo-catalytic enantioselective hydrogenation is an effective method. The hydrogenation of EOPB over platinum catalysts (Pt/Al₂O₃) modified with cinchona alkaloids results in the desired chiral hydroxy ester. academax.com A technical synthesis has been developed involving the chemo- and enantioselective hydrogenation of an intermediate, ethyl 2,4-dioxo-4-phenylbutyrate, using a heterogeneous platinum catalyst modified with dihydrocinchonidine, achieving an ee of up to 86% before further purification. sci-hub.se

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate | Bacterial Reductase | Ethyl (R)-2-hydroxy-4-phenylbutyrate | High |

| Ethyl 2-oxo-4-phenylbutyrate | Yeast (Rhodotorula minuta) | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 95% |

| Ethyl 2-oxo-4-phenylbutyrate | Yeast (Candida holmii) | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 94% |

| Ethyl 2-oxo-4-phenylbutyrate | Pt/Al₂O₃ with Cinchona Alkaloids | Ethyl (R)-2-hydroxy-4-phenylbutyrate | >70% Yield |

| Ethyl 2,4-dioxo-4-phenylbutyrate | Pt/Al₂O₃ with Dihydrocinchonidine | Ethyl (R)-2-hydroxy-4-oxo-phenylbutyrate | up to 86% |

Development of High-Value Fine Chemicals through Derivatization

Derivatization of the 2-oxo-4-phenylbutyramide scaffold leads to the production of high-value fine chemicals, with pharmaceutical agents being the most prominent examples. As discussed, the synthesis of ACE inhibitors like Lisinopril represents a multi-step derivatization that transforms the initial building block into a potent therapeutic drug. nbinno.com

Beyond established pharmaceuticals, the chemical reactivity of this scaffold allows for the synthesis of other novel compounds. For example, related 3-oxo-4-phenylbutyrate esters have been identified as potential precursors for the synthesis of phenylacetone (B166967) (P2P). nih.gov Under acidic conditions, these esters can undergo de-esterification and decarboxylation to yield P2P, which is a controlled substance but also a recognized fine chemical with specific applications. nih.gov This transformation underscores the potential of the core structure to be converted into a diverse range of chemical products through targeted derivatization reactions.

Integration into Polymeric Structures and Material Science

The application of this compound and its direct analogs as monomers for integration into polymeric structures is not extensively documented in the scientific literature. While the functional groups present (amide, ketone) could theoretically participate in polymerization reactions such as polycondensation, this compound class is not commonly cited in the field of material science for creating polymer backbones. Its primary value remains concentrated in its role as a building block for discrete small molecules in pharmaceutical and fine chemical synthesis.

Advanced Spectroscopic and Structural Characterization of 2 Oxo 4 Phenylbutyramide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like 2-oxo-4-phenylbutyramide derivatives. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound structure, the spectrum would exhibit distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the butyramide (B146194) chain, and the protons associated with the amide group. The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene groups (-CH₂-CH₂-) adjacent to the phenyl and keto groups would present as triplets around δ 3.0-3.3 ppm, with their coupling patterns revealing their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances for this compound derivatives include signals for the two carbonyl carbons (one for the ketone and one for the amide), which are typically found far downfield (δ 160-200 ppm). rsc.orgresearchgate.net The carbons of the phenyl ring appear in the aromatic region (δ 125-140 ppm), while the methylene carbons show signals in the aliphatic region (δ 30-45 ppm). rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive correlations. COSY spectra reveal proton-proton couplings, confirming the arrangement of the methylene groups in the butyramide chain. HSQC spectra correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Interactive Data Table: Representative NMR Chemical Shifts (δ) for 2-Oxo-4-phenyl-butanamide Derivatives

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.1 - 7.4 (m) | 126 - 129 |

| Phenyl C (quaternary) | - | ~141 |

| -CH₂-Ph | ~3.0 (t) | ~30 |

| -CH₂-C=O | ~3.2 (t) | ~35 |

| C=O (Ketone) | - | ~195 |

| C=O (Amide) | - | ~170 |

| N-H (Amide) | 7.5 - 8.5 (br s) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is particularly useful for analyzing polar and thermally labile molecules like this compound derivatives. researchgate.netmdpi.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are released and directed into the mass analyzer. The resulting mass-to-charge ratio (m/z) provides the molecular weight of the compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This precision allows for the differentiation between compounds with the same nominal mass but different chemical formulas, providing a high degree of confidence in the compound's identity.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), a specific ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage at the bonds adjacent to the carbonyl groups. Common fragments might include the loss of the amide group, cleavage of the butyramide chain, and fragments corresponding to the phenylalkyl moiety. For instance, a prominent fragment ion often observed is the benzoyl cation (m/z 105) or the phenylethyl fragment. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. nih.gov These methods probe the vibrational motions of bonds within the molecule. rsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum is a plot of absorbance versus wavenumber. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its functional groups. A strong, sharp peak around 1720 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. rsc.org The amide group gives rise to two characteristic absorptions: the amide I band (primarily C=O stretch) around 1650-1680 cm⁻¹ and the amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹. The N-H stretching vibration of the amide appears as a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C-H stretching of the methylene groups appears just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. For this compound, the symmetric stretching of the aromatic ring would give a strong Raman band around 1600 cm⁻¹. The C=O bonds will also be Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ketone C=O | Stretch | ~1720 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H | Bend (Amide II) | ~1550 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides detailed information about bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For a derivative of this compound, a crystal structure would reveal the planarity of the amide and phenyl groups, the conformation of the butyramide chain, and the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. nih.gov For instance, the amide N-H group can act as a hydrogen bond donor, while the keto and amide carbonyl oxygens can act as hydrogen bond acceptors, leading to the formation of specific packing motifs like chains or sheets in the solid state.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC, Column Chromatography)

Chromatographic techniques are fundamental for separating this compound derivatives from reaction mixtures and for assessing their purity. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile compounds. nih.gov For this compound and its derivatives, reversed-phase HPLC is typically employed. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com The compound's retention time is a characteristic property under specific conditions (flow rate, mobile phase composition, column type, and temperature), and the peak area is proportional to its concentration. Purity is assessed by the presence of a single, sharp peak in the chromatogram.

Gas Chromatography (GC): GC is suitable for compounds that are volatile and thermally stable. While this compound itself may have limited volatility, more volatile derivatives could be analyzed by this method. The sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of components between the gas and stationary phases. A mass spectrometer is often used as a detector (GC-MS), providing both retention time and mass spectral data for enhanced identification. nih.govnih.gov

Column Chromatography: This is a preparative technique used for the purification and isolation of compounds on a larger scale. A glass column is packed with a stationary phase, typically silica (B1680970) gel for normal-phase chromatography. The crude product is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components down the column at different rates based on their polarity, thus achieving separation.

Interactive Data Table: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition 1 | Condition 2 |

| Compound | Ethyl 2-oxo-4-phenylbutyrate | 2-oxo-4-phenylbutyric acid |

| Column | Newcrom R1 | Agilent Zorbax SB-C18 (150x4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | 1 mM H₂SO₄ and acetonitrile (85:15 v/v) |

| Detection | UV-Vis | UV at 210 nm |

| Flow Rate | Not specified | 0.7 ml/min |

| Temperature | Not specified | 30°C |

| Reference | sielc.com | nih.gov |

Computational and Theoretical Investigations of 2 Oxo 4 Phenylbutyramide

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 2-Oxo-4-phenylbutyramide and how its shape influences its properties and interactions. The flexibility of the butyramide (B146194) chain allows the molecule to adopt various spatial arrangements, or conformations. Identifying the most stable conformers is crucial, as they are the most likely to be observed experimentally and to participate in chemical reactions.

Computational protocols can be employed to perform a thorough conformational analysis. chemrxiv.orgnih.gov Methodologies such as the CENSO (Conformer Ensemble Sampling and Optimization) algorithm can be utilized for this purpose. chemrxiv.orgnih.gov These protocols often involve an initial exploration of the conformational space using computationally less expensive methods, followed by refinement of the geometries and energies of the most promising conformers using higher levels of theory. chemrxiv.orgnih.gov For a molecule like this compound, the key dihedral angles to consider would be around the C-C bonds of the butyramide backbone.

The relative energies of different conformers can be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution. Studies on similar flexible molecules have shown that even small energy differences can lead to significant variations in conformer populations. mdpi.com For instance, in 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the introduction of a substituent can drastically alter the conformational preferences. mdpi.com A similar analysis for this compound would be invaluable for understanding its behavior in different environments.

Table 1: Hypothetical Relative Energies and Boltzmann Populations of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

| A | -175° (anti-periplanar) | 0.00 | 65.2 |

| B | 65° (gauche) | 0.85 | 20.1 |

| C | -68° (gauche) | 0.92 | 14.7 |

Note: This data is hypothetical and for illustrative purposes.

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of this compound. These methods can provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

DFT calculations with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311G+(d,p)) can be used to optimize the molecular geometry and calculate a wide range of molecular properties. researchgate.netmdpi.com These properties include orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide insights into the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and intramolecular interactions, such as hyperconjugation. mdpi.com For this compound, NBO analysis could reveal the extent of conjugation between the phenyl ring, the keto group, and the amide group, which would influence the molecule's stability and reactivity.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: This data is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Chemistry (e.g., transition state analysis, reaction coordinate determination)

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound, whether in its synthesis or its subsequent transformations. By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway.

This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Various algorithms can be used to locate transition states, and once found, their structures can be confirmed by vibrational frequency analysis (a true transition state has exactly one imaginary frequency).

The Intrinsic Reaction Coordinate (IRC) method can then be used to trace the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species. smu.edu This detailed mapping of the reaction pathway provides a step-by-step understanding of how bonds are broken and formed during the reaction. smu.edursc.orgscielo.br For example, in the synthesis of this compound, computational studies could be used to compare different synthetic routes and identify the one with the lowest activation energy, thus suggesting the most efficient method.

Table 3: Hypothetical Activation Energies for a Key Step in the Synthesis of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Path A: Acid-catalyzed | TS-A | 15.2 |

| Path B: Base-catalyzed | TS-B | 12.8 |

Note: This data is hypothetical and for illustrative purposes.

Predictive Modeling for Novel Derivatives and Reactivity Pathways

Computational modeling can be used to predict the properties and reactivity of novel derivatives of this compound before they are synthesized in the lab. This predictive capability can save significant time and resources by focusing experimental efforts on the most promising candidates.

By systematically modifying the structure of this compound in silico (e.g., by adding different substituents to the phenyl ring), it is possible to create a virtual library of derivatives. The electronic and steric effects of these substituents on the molecule's properties can then be calculated. For example, the effect of substituents on the HOMO-LUMO gap could be used to predict how the reactivity of the molecule will change.

Machine learning models can also be trained on computational and experimental data to predict the properties of new molecules. frontiersin.org These models can learn the complex relationships between molecular structure and activity, and then use this knowledge to make predictions for new, untested compounds. Such an approach could be used to design derivatives of this compound with specific desired properties.

Design Principles for Catalytic Systems Based on Computational Studies

Computational studies can provide valuable insights into the design of efficient catalytic systems for the synthesis of this compound. By understanding the reaction mechanism at a molecular level, it is possible to design catalysts that lower the activation energy of the rate-determining step.

For example, if the synthesis of this compound proceeds through a charged intermediate, a catalyst could be designed to stabilize this intermediate through electrostatic interactions. Computational methods can be used to model the interaction of the reactants and intermediates with the catalyst, and to calculate the effect of the catalyst on the reaction energy profile. nih.govmdpi.com

These studies can help to identify the key features that a catalyst must have to be effective, such as the optimal arrangement of functional groups in the active site. nih.gov This information can then be used to guide the design and synthesis of new, more efficient catalysts. For instance, in an organocatalyzed synthesis, computational modeling could be used to screen a variety of potential catalysts and identify the one that is most likely to be successful. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-keto amides is an area of active research, with a strong emphasis on developing greener, more efficient, and scalable methods. rsc.org Future efforts concerning 2-Oxo-4-phenylbutyramide are likely to move beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

Key emerging strategies include:

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to chiral molecules. For instance, the enzymatic reduction of related β-keto amides has been shown to produce chiral β-hydroxy amides with high enantiomeric excess. researchgate.net A similar biocatalytic approach could be developed for the asymmetric reduction of the keto group in this compound or for its synthesis from precursors using enzymes like lipases or transaminases. rsc.org The enzymatic synthesis of L-homophenylalanine from the related 2-oxo-4-phenylbutanoic acid demonstrates the feasibility of using biocatalysts for structurally similar compounds. researchgate.net

Metal-Free Catalysis: To circumvent the cost and toxicity associated with heavy metal catalysts, green alternatives are being explored. A notable example is the use of a glucose-based carbonaceous material (GCM) as a reusable, eco-friendly catalyst for synthesizing α-keto amides from α-ketoaldehydes and amines under solvent-free conditions. rsc.orgrsc.org This methodology could be adapted for the synthesis of this compound.

Electrochemical Synthesis: Electrochemical methods represent a powerful and sustainable approach, often requiring no external chemical oxidants. acs.orgnih.gov Recent research has demonstrated the selective synthesis of α-ketoamides from α-keto acids and amines via an electrochemical protocol, highlighting a promising future route for the clean production of this compound. acs.orgnih.gov

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov | Asymmetric synthesis of chiral derivatives. |

| Metal-Free Catalysis | Low cost, reduced toxicity, catalyst reusability, solvent-free conditions. rsc.orgrsc.org | Sustainable, large-scale production. |

| Electrosynthesis | Avoids external oxidants, high efficiency, broad functional group tolerance. acs.orgnih.gov | Green and selective synthesis from α-keto acid precursors. |

Exploration of Undiscovered Reactivity Patterns

The this compound molecule possesses multiple reactive centers, making it a versatile building block for more complex structures. rsc.orgrsc.org The α-keto amide moiety is recognized as a "privileged structure" with both electrophilic (the two carbonyl carbons) and nucleophilic (the amide nitrogen and enolizable α-carbon) sites. nih.govrsc.org Future research will likely focus on leveraging this complex reactivity.

Emerging areas of exploration include:

Multi-component Reactions: Designing novel one-pot reactions where this compound reacts with two or more other components could rapidly generate molecular diversity. Its multiple reactive sites make it an ideal candidate for discovering new Pictet-Spengler, Mannich, or Stetter-type reactions. chemrxiv.org

Asymmetric Catalysis: Developing catalytic asymmetric reactions where the prochiral keto group is targeted by nucleophiles will be crucial for synthesizing enantiomerically pure derivatives, which are often required for pharmaceutical applications.

Functionalization Reactions: Systematic exploration of mono-, dual-, and triple-functionalization of the α-keto amide core will yield a wide array of novel derivatives. rsc.orgrsc.org This could involve reactions at the keto group, the amide, the α-carbon, or the phenyl ring.

| Reactivity Site | Type of Reaction | Potential Outcome |

| Keto Carbonyl | Nucleophilic addition, Reductive amination | Synthesis of α-hydroxy and α-amino amides |

| Amide N-H | Substitution, Cross-coupling | N-functionalized derivatives |

| α-Carbon | Enolate chemistry, Aldol reactions | C-C bond formation, synthesis of complex scaffolds |

| Multiple Sites | Cyclocondensation, Multi-component reactions | Heterocycle synthesis, rapid library generation |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. amidetech.com The synthesis of this compound and its derivatives is well-suited for this technological shift.

Continuous Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor can allow for precise control over reaction parameters like temperature and residence time, potentially improving yields and reducing byproduct formation. acs.org This is particularly valuable for handling reactive intermediates or exothermic reactions safely. Flow chemistry has already been successfully applied to the synthesis of related building blocks like α-halo ketones. acs.org

Automated Synthesis Platforms: The use of automated synthesizers with pre-packed reagent cartridges can dramatically accelerate the synthesis of a library of this compound derivatives. researchgate.netmerckmillipore.com These platforms enable rapid reaction screening, optimization, and production of analogues for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. synplechem.com

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing new molecules with desired functions.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure of this compound, predict its reactivity, and elucidate the mechanisms of its reactions. rsc.org Such studies can help rationalize observed reactivity and guide the design of new synthetic routes.

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking can predict how derivatives of this compound might bind to biological targets like enzymes. rsc.org Molecular dynamics simulations can further explore the stability of these interactions over time, providing insights that are crucial for the rational design of potent and selective inhibitors. The α-keto amide moiety is known to form key hydrogen bonds with protein targets, a feature that can be effectively modeled. nih.gov

Role in Supramolecular Chemistry and Materials Science

The functional groups within this compound—specifically the amide and ketone—are capable of forming strong intermolecular hydrogen bonds. This characteristic opens up possibilities for its use as a molecular building block in supramolecular chemistry and materials science.

The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the ketone provides an additional hydrogen bond acceptor site. This combination can facilitate the self-assembly of molecules into well-ordered, higher-order structures. Potential future research could explore:

Self-Assembly Studies: Investigating the ability of this compound and its derivatives to self-assemble in solution or in the solid state to form structures like gels, liquid crystals, or crystalline co-polymers.

Crystal Engineering: The predictable hydrogen bonding patterns of the α-keto amide motif can be exploited in crystal engineering to design new solid-state materials with specific properties. researchgate.netnih.gov Analysis of the crystal packing of related molecules reveals the formation of chains and layers through intermolecular C-H···O and other hydrogen bonds, suggesting that this compound could be used to construct robust supramolecular architectures. nih.govresearchgate.net

Q & A

Q. Key Considerations :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

(Basic) How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

Refer to GHS classifications and safety protocols for structurally similar compounds (e.g., 4-aminodiphenylamine ):

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis steps.

- Spill Management : Collect solid spills with a clean shovel, place in sealed containers, and dispose via hazardous waste protocols (P501) .

- Exposure Mitigation :

(Basic) What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

Q. Workflow :

Dissolve 10–20 mg in deuterated solvent (e.g., DMSO-d6) for NMR.

For X-ray analysis, grow single crystals via slow evaporation from ethanol/water (70:30 v/v) .

(Advanced) How can computational methods resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Use Gaussian 09 with B3LYP/6-31G(d) basis set .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- Data Reconciliation : Perform meta-analysis to compare computational predictions with experimental results. Adjust force field parameters (e.g., AMBER) if discrepancies exceed 15% .

(Advanced) What experimental designs are effective for studying the environmental fate of this compound?

Methodological Answer:

- Aquatic Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna acute toxicity). Prepare stock solutions in deionized water (pH 7.4) and measure LC₅₀ over 48 hours .

- Degradation Studies :

- Photolysis: Exclude to UV light (λ = 254 nm) in quartz reactors; monitor degradation via LC-MS.

- Hydrolysis: Test at pH 3, 7, and 11 (50°C, 7 days). Quench aliquots with acetonitrile and analyze .

Data Interpretation : Use first-order kinetics models for degradation rate constants (k). Compare half-lives (t₁/₂ = ln2/k) across conditions .

(Advanced) How can researchers address inconsistencies in crystallographic data for this compound polymorphs?

Methodological Answer:

- Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile, THF) and analyze via PXRD .

- Data Validation :

- Contradiction Resolution : If conflicting reports exist, replicate synthesis under strictly controlled conditions (e.g., humidity <10%) and publish raw diffraction data .

(Advanced) What strategies improve the reproducibility of pharmacokinetic studies for this compound?

Methodological Answer:

- In Vivo Protocols :

- Statistical Rigor :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.